Cas no 301336-45-8 (N-4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl-3-nitrobenzene-1-sulfonamide)
N-4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl-3-nitrobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl-3-nitrobenzene-1-sulfonamide
- Z56767992
- N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide
- AKOS001011183
- F0433-0431
- N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)-3-nitrobenzenesulfonamide
- 301336-45-8
- N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzene-1-sulfonamide
-
- Inchi: 1S/C22H16N2O6S/c25-20-11-9-15(23-31(29,30)17-6-3-5-16(13-17)24(27)28)12-19(20)22-18-7-2-1-4-14(18)8-10-21(22)26/h1-13,23,25-26H
- InChI Key: AQXLBLUOMOKDDC-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C=1)[N+](=O)[O-])(NC1=CC=C(C(=C1)C1=C(C=CC2C=CC=CC1=2)O)O)(=O)=O
Computed Properties
- Exact Mass: 436.07290741g/mol
- Monoisotopic Mass: 436.07290741g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 735
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 141Ų
N-4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl-3-nitrobenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0433-0431-2μmol |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzene-1-sulfonamide |
301336-45-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0433-0431-5μmol |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzene-1-sulfonamide |
301336-45-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0433-0431-10μmol |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzene-1-sulfonamide |
301336-45-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0433-0431-1mg |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzene-1-sulfonamide |
301336-45-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0433-0431-2mg |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzene-1-sulfonamide |
301336-45-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0433-0431-3mg |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzene-1-sulfonamide |
301336-45-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0433-0431-4mg |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzene-1-sulfonamide |
301336-45-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0433-0431-5mg |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzene-1-sulfonamide |
301336-45-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0433-0431-10mg |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzene-1-sulfonamide |
301336-45-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl-3-nitrobenzene-1-sulfonamide Related Literature
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on N-4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl-3-nitrobenzene-1-sulfonamide
Comprehensive Overview of N-4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl-3-nitrobenzene-1-sulfonamide (CAS No. 301336-45-8)
N-4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl-3-nitrobenzene-1-sulfonamide, with the CAS number 301336-45-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This sulfonamide derivative features a unique molecular structure combining a hydroxynaphthalene moiety with a nitrobenzene ring, making it a subject of interest for its potential applications in drug development and advanced materials. Researchers are particularly intrigued by its structural versatility and bioactive properties, which align with current trends in targeted therapy and green chemistry.
The compound's molecular design incorporates both hydrophilic and hydrophobic regions, enabling interactions with diverse biological targets. Recent studies highlight its relevance in addressing oxidative stress-related pathways, a hot topic in anti-aging research and neurodegenerative disease studies. Its sulfonamide group is known to exhibit enzyme inhibitory activity, which resonates with the growing demand for precision medicine solutions. These characteristics position CAS 301336-45-8 as a promising candidate for next-generation therapeutic agents.
From a synthetic chemistry perspective, the compound's nitro-aromatic system offers opportunities for photo-responsive applications, coinciding with the surge in smart material innovations. Laboratories focusing on sustainable synthesis methods have explored catalyst-free reactions to produce this molecule, addressing the industry's shift toward eco-friendly protocols. The presence of multiple hydroxyl groups further enhances its utility in metal chelation processes, relevant to environmental remediation technologies.
Analytical characterization of N-4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl-3-nitrobenzene-1-sulfonamide typically involves advanced techniques like HPLC-MS and NMR spectroscopy, reflecting the compound's complexity. Its chromophoric properties make it suitable for fluorescence-based sensing applications, a rapidly expanding field in diagnostic imaging. These attributes answer frequently searched queries about multi-functional compounds in biomedical engineering forums.
In material science, the planar conjugated system of this molecule contributes to charge transport capabilities, aligning with organic electronics research trends. Its thermal stability profile (decomposition point >250°C) meets requirements for high-performance polymers, a trending topic in advanced manufacturing communities. Patent analyses reveal growing interest in its derivatives for photovoltaic applications, particularly in DSSC (Dye-Sensitized Solar Cells) technology.
The compound's structure-activity relationship (SAR) has been extensively modeled using computational chemistry tools, addressing the pharmaceutical industry's need for in silico drug design. Recent publications correlate its electronic distribution with protein binding affinity, providing insights for virtual screening platforms. These aspects respond to the increasing online searches about AI-assisted molecular discovery and quantum chemistry calculations.
Quality control protocols for CAS 301336-45-8 emphasize HPLC purity (>98%) and residual solvent analysis, reflecting GMP standards in pharmaceutical intermediates. Storage recommendations (-20°C under nitrogen) address stability concerns frequently raised in chemical handling forums. The compound's solubility profile (soluble in DMSO and DMF) makes it compatible with high-throughput screening systems, a key consideration for drug discovery laboratories.
Emerging research explores the compound's potential in supramolecular chemistry, particularly its ability to form hydrogen-bonded networks. This aligns with nanotechnology trends focusing on molecular self-assembly. Its redox-active properties are being investigated for energy storage applications, connecting to popular searches about next-gen battery materials. These multidisciplinary applications demonstrate why 301336-45-8 remains a compound of significant scientific interest.
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